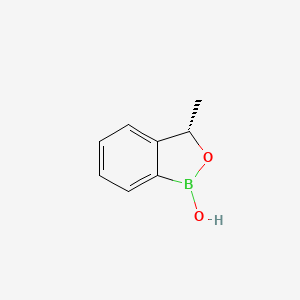

(3S)-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol

Description

Historical Evolution of Boron-Containing Compounds in Medicinal Chemistry Research

Boron's application in medicine is not a recent phenomenon. nih.gov For decades, boron compounds have been utilized in various forms, but their true potential in drug design began to be realized with a deeper understanding of their unique chemical properties. nih.gov A pivotal moment in the history of boron in medicinal chemistry was the development and subsequent FDA approval of bortezomib (B1684674) in 2003, a proteasome inhibitor for treating multiple myeloma. nih.gov This success spurred a significant increase in research focused on organoboron compounds. nih.gov

Historically, the use of boron in medicine can be traced back to the mid-20th century with the exploration of boron neutron capture therapy (BNCT). nih.gov Over the years, different classes of boron compounds, such as diazaborines and boronic acids, have been investigated for their therapeutic potential. nih.gov The discovery of the Suzuki–Miyaura coupling reaction, a powerful tool for creating carbon-carbon bonds using boronic acids, further fueled interest in organoboron chemistry and its applications in drug discovery. mdpi.com

The Benzoxaborole Scaffold within Heterocyclic Organoboron Systems

The benzoxaborole scaffold, first synthesized in 1957, is a cyclic hemi-ester of a boronic acid that is fused to a benzene (B151609) ring. nih.govmdpi.com This structural arrangement confers several advantageous properties compared to simpler boronic acids. mdpi.comresearchgate.net The fusion of the oxaborole ring to the benzene ring makes the boron-carbon bond less susceptible to hydrolysis, a common issue with acyclic boronic acids. mdpi.com

From a chemical standpoint, the boron atom in the benzoxaborole ring possesses a vacant p-orbital, making it an electrophilic Lewis acid. mdpi.com This allows it to readily accept an electron pair, transitioning from a neutral sp2 hybridized state to an anionic sp3 hybridized state. nih.govmdpi.com This ability to form reversible covalent bonds with biological nucleophiles is a key feature of its mechanism of action. acs.org Furthermore, benzoxaboroles generally exhibit better water solubility than many other boronic acids and have demonstrated a low intrinsic toxicity in numerous studies. mdpi.comresearchgate.net

Broad Academic Research Interests in Benzoxaborole Derivatives

The academic and pharmaceutical interest in benzoxaborole derivatives surged following the discovery of the antifungal activity of tavaborole (B1682936) in 2006. nih.gov This led to extensive research programs that have unveiled a wide spectrum of biological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties. nih.govresearchgate.net

The versatility of the benzoxaborole scaffold has led to the development of two FDA-approved drugs: Tavaborole (Kerydin®), an antifungal agent for the treatment of onychomycosis, and Crisaborole (B606811) (Eucrisa®), a phosphodiesterase-4 (PDE4) inhibitor for atopic dermatitis. nih.govmdpi.com Beyond these, other benzoxaborole derivatives have entered clinical trials for various indications, including sleeping sickness (acoziborole) and malaria. nih.gov This broad range of therapeutic targets highlights the privileged nature of the benzoxaborole scaffold in medicinal chemistry. researchgate.netresearchgate.net

Table 1: Key Milestones in the Development of Boron-Containing Compounds in Medicinal Chemistry

| Year | Milestone | Significance |

|---|---|---|

| 1957 | First synthesis of the benzoxaborole scaffold by Torsell. nih.govmdpi.com | Laid the fundamental chemical groundwork for this class of compounds. |

| 1979 | Development of the Suzuki–Miyaura coupling reaction. mdpi.com | Revolutionized the synthesis of organoboron compounds, facilitating drug discovery efforts. |

| 2003 | FDA approval of Bortezomib. nih.gov | First-in-class proteasome inhibitor that validated boron-containing compounds as viable therapeutics. |

| 2006 | Discovery of the potent antifungal activity of Tavaborole. nih.gov | Sparked widespread interest in the medicinal applications of the benzoxaborole scaffold. |

| 2014 | FDA approval of Tavaborole (Kerydin®). mdpi.com | First approved benzoxaborole drug, targeting fungal leucyl-tRNA synthetase. |

| 2016 | FDA approval of Crisaborole (Eucrisa®). nih.gov | Second approved benzoxaborole, demonstrating a different mechanism of action as a PDE4 inhibitor. |

Properties

IUPAC Name |

(3S)-1-hydroxy-3-methyl-3H-2,1-benzoxaborole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BO2/c1-6-7-4-2-3-5-8(7)9(10)11-6/h2-6,10H,1H3/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVPUTGGBBYKMSX-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(C2=CC=CC=C2C(O1)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(C2=CC=CC=C2[C@@H](O1)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Benzoxaboroles and the Enantioselective Synthesis of 3s 3 Methyl 1,3 Dihydro 2,1 Benzoxaborol 1 Ol

Established General Synthetic Pathways to the Benzoxaborole Ring System

The construction of the benzoxaborole core can be achieved through several strategic approaches, primarily involving the formation of the heterocyclic ring from appropriately substituted aromatic precursors.

Cyclization Reactions of ortho-Substituted Phenylboronic Acids

A prevalent and versatile method for synthesizing benzoxaboroles involves the intramolecular cyclization of ortho-substituted phenylboronic acids. This approach leverages the inherent reactivity of the boronic acid moiety with a suitably positioned functional group on the benzene (B151609) ring. A common precursor for this strategy is 2-formylphenylboronic acid, which can undergo cyclization upon reduction of the aldehyde to a hydroxymethyl group. This transformation provides direct access to the fundamental 1,3-dihydro-2,1-benzoxaborol-1-ol structure.

Furthermore, the reaction of 2-formylphenylboronic acids with various nucleophiles can lead to a diverse range of 3-substituted benzoxaboroles. For instance, the addition of organometallic reagents, such as Grignard or organolithium reagents, to the aldehyde functionality, followed by in situ cyclization, affords 3-alkyl- or 3-aryl-substituted benzoxaboroles. This method's adaptability allows for the introduction of a wide array of substituents at the 3-position, making it a cornerstone in the synthesis of benzoxaborole libraries for drug discovery and other applications.

Strategies Involving Lithiation and Boronation of Aryl Halides

An alternative approach to the benzoxaborole ring system commences with ortho-halo-substituted benzyl (B1604629) alcohols or their protected derivatives. This strategy typically involves a halogen-metal exchange reaction, most commonly using an organolithium reagent such as n-butyllithium, to generate an ortho-lithiated species. Subsequent treatment of this intermediate with a trialkyl borate, followed by acidic workup, leads to the formation of the corresponding boronic acid and spontaneous cyclization to the benzoxaborole.

Reductive Cyclization Approaches for Benzoxaborole Formation

Reductive cyclization strategies offer another avenue to the benzoxaborole core, often starting from precursors with the boron and a latent ortho-functional group already in place. While less commonly reported than other methods, this approach can be effective. For example, a palladium-catalyzed reductive carbonylation of an o-bromobenzyl alcohol derivative in the presence of a suitable boron source could potentially lead to the formation of the benzoxaborole ring system.

Analogous reactions in heterocyclic chemistry, such as the reductive cyclization of o-nitrophenyl propargyl alcohols to form quinolines, suggest the feasibility of similar transformations for benzoxaborole synthesis. iupac.orgnih.gov In a hypothetical application to benzoxaborole synthesis, an ortho-nitrobenzyl alcohol could be reduced to the corresponding amino alcohol, which could then be diazotized and subjected to a borylation reaction to facilitate cyclization. However, specific and well-established protocols for the reductive cyclization leading directly to benzoxaboroles are not as prevalent in the literature as the previously mentioned methods.

Stereoselective Synthesis of Chiral Benzoxaboroles

The growing interest in chiral benzoxaboroles as therapeutic agents has spurred the development of asymmetric synthetic methods to control the stereochemistry at the C3 position.

Chiral Auxiliary-Mediated Asymmetric Induction

The use of chiral auxiliaries is a classical and reliable strategy for inducing stereoselectivity in organic synthesis. nih.govwikipedia.org In the context of benzoxaborole synthesis, a chiral auxiliary can be temporarily attached to the precursor molecule to direct the stereochemical outcome of a key bond-forming reaction. For instance, an achiral 2-formylphenylboronic acid could be reacted with a chiral amino alcohol to form a chiral oxazolidine. Subsequent nucleophilic addition to a transient iminium ion, followed by cleavage of the auxiliary, could yield an enantioenriched 3-substituted benzoxaborole.

While the application of widely used chiral auxiliaries like Evans oxazolidinones or camphor-derived auxiliaries in the synthesis of chiral benzoxaboroles is theoretically sound, specific and high-yielding examples are not extensively documented in peer-reviewed literature. bath.ac.ukrsc.org The development of such diastereoselective methods remains an area of interest for synthetic chemists.

Enantioselective Catalytic Methods in Benzoxaborole Preparation

Enantioselective catalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering high efficiency and stereocontrol. In recent years, significant progress has been made in the catalytic enantioselective synthesis of 3-substituted benzoxaboroles. nih.govnih.gov

One of the most successful approaches involves the organocatalytic intramolecular oxa-Michael addition of 2-formylphenylboronic acids. nih.govscielo.org.mxresearchgate.net In this methodology, a chiral amine catalyst, often derived from cinchona alkaloids, activates the system and facilitates the enantioselective cyclization. This reaction proceeds through a Wittig reaction of the 2-formylphenylboronic acid with a suitable ylide to generate an α,β-unsaturated ketone intermediate in situ. The subsequent intramolecular conjugate addition of the boronic acid's hydroxyl group is catalyzed by the chiral organocatalyst, leading to the formation of the chiral benzoxaborole with high enantioselectivity.

The following table summarizes the results of an organocatalytic enantioselective synthesis of various 3-substituted benzoxaboroles, demonstrating the broad scope and high efficiency of this method. nih.gov

| Entry | R Group | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Phenyl | Cinchona-derived squaramide | 86 | 91 |

| 2 | 4-Methylphenyl | Cinchona-derived squaramide | 95 | 92 |

| 3 | 4-Methoxyphenyl | Cinchona-derived squaramide | 92 | 90 |

| 4 | 4-Chlorophenyl | Cinchona-derived squaramide | 85 | 94 |

| 5 | 2-Thienyl | Cinchona-derived squaramide | 89 | 94 |

Deracemization and Chiral Resolution Techniques Applied to Benzoxaboroles

The production of enantiomerically pure benzoxaboroles is paramount for their application in medicine. While direct asymmetric synthesis is often the preferred route, deracemization and chiral resolution of racemic mixtures remain critical tools for accessing single enantiomers.

Deracemization, the conversion of a racemate into a single enantiomer, is an elegant strategy to achieve 100% theoretical yield. For chiral heterocycles with a benzylic stereocenter, such as 3-substituted benzoxaboroles, various deracemization methods have been explored in broader contexts, including crystallization-induced deracemization. acs.org This technique relies on the selective crystallization of one diastereomeric salt formed between the racemic compound and a chiral resolving agent, while the non-crystallizing diastereomer equilibrates in solution.

Chiral resolution, the separation of enantiomers from a racemic mixture, is a more traditional yet widely practiced approach. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful analytical and preparative tool for separating enantiomers of chiral compounds, including those with structures analogous to benzoxaboroles. nih.govscispace.com The choice of the chiral stationary phase and the mobile phase is critical for achieving optimal separation. For 3-substituted benzoxaboroles, methods involving the formation of diastereomeric derivatives with a chiral auxiliary, followed by separation using standard chromatography and subsequent removal of the auxiliary, also represent a viable strategy for obtaining the pure enantiomers.

Advanced Synthetic Methodologies and Functionalization of Benzoxaboroles

The development of novel synthetic methods allows for the efficient construction and diversification of the benzoxaborole framework, enabling the exploration of structure-activity relationships and the creation of new therapeutic agents.

Single-Atom Editing for Diversified Boron-Containing Heterocycles

Single-atom editing, a cutting-edge synthetic strategy, involves the precise insertion, deletion, or substitution of a single atom within a molecular scaffold. This approach offers a powerful means to modify the core structure of heterocycles and fine-tune their properties. In the context of boron-containing heterocycles, skeletal editing of related oxygenated scaffolds like benzofurans has been demonstrated to yield a variety of nitrogen-containing heterocycles such as indazoles, benzimidazoles, benzoxazoles, and benzisoxazoles. chemrxiv.orgresearchgate.netnih.govchemrxiv.orgnih.gov While direct single-atom editing to construct the benzoxaborole ring is still an emerging area, the principles established in these transformations provide a conceptual framework for future developments. For instance, the insertion of a boron atom into a suitably functionalized benzofuran (B130515) precursor could potentially offer a novel and efficient route to benzoxaboroles.

Regioselective Functionalization of the Benzoxaborole Core

The ability to selectively introduce functional groups onto the benzoxaborole core is crucial for optimizing the pharmacological properties of these compounds. Regioselective C-H functionalization has emerged as a powerful tool for the direct modification of aromatic rings. organic-chemistry.orgmdpi.comchim.it For the benzoxaborole scaffold, this can be achieved through transition metal catalysis, often guided by a directing group. The inherent directing ability of the boronic acid moiety or the strategic placement of other directing groups on the benzene ring can control the position of functionalization, allowing for the introduction of various substituents at specific sites. mdpi.com Palladium-catalyzed cross-coupling reactions, for example, have been employed for the C-H arylation of benzo-fused heterocycles, and similar strategies can be envisioned for the targeted functionalization of the benzoxaborole benzene ring.

Structure Activity Relationship Sar Investigations of 3s 3 Methyl 1,3 Dihydro 2,1 Benzoxaborol 1 Ol and Its Analogs

Fundamental Principles Guiding SAR Studies in Benzoxaborole Systems

The biological activity of benzoxaboroles is fundamentally linked to the electron-deficient nature of the boron atom, which acts as a Lewis acid. This acidity is a key physicochemical property influencing their interaction with biological targets. acs.org Benzoxaboroles generally exhibit greater acidity compared to their corresponding phenylboronic acids. acs.org This increased acidity is attributed to the ring strain within the five-membered heterocyclic ring. acs.org This strain is alleviated upon the addition of an electron-rich nucleophile, such as a hydroxyl group from a biological target, which leads to the formation of a more stable, tetrahedral anionic species. acs.org

A critical aspect of the mechanism of action for many biologically active benzoxaboroles is their ability to form covalent adducts with diol-containing biomolecules. nih.gov For instance, the antifungal agent tavaborole (B1682936) exerts its effect by trapping the terminal adenosine (B11128) of tRNA in the editing site of leucyl-tRNA synthetase (LeuRS), thereby inhibiting protein synthesis. nih.gov This interaction involves the formation of two B-O bonds between the benzoxaborole and the 2'- and 3'-hydroxyls of the ribose. nih.gov

SAR studies in benzoxaborole systems are therefore often guided by understanding how structural modifications influence the Lewis acidity of the boron atom and, consequently, its ability to bind to target diols. The electronic effects of substituents on the aromatic ring can be quantitatively assessed using Hammett relationships, which correlate substituent constants (σ) with the compound's pKa values. nih.gov These studies have demonstrated that electron-withdrawing groups on the phenyl ring increase the acidity of the benzoxaborole, which in turn can enhance its binding to biological targets like adenosine monophosphate (AMP), a mimic for the tRNA terminus. nih.gov

Influence of Substituents on Biological Recognition and Activity

The introduction of halogen atoms, particularly fluorine, to the phenyl ring of benzoxaboroles has been a widely explored strategy to modulate biological activity. Fluorine substitution is known to favorably impact various properties of drug candidates, including metabolic stability and binding affinity. In the context of benzoxaboroles, fluoro-substitution has been shown to be advantageous for antimalarial activity. researchgate.net

Systematic studies have revealed that the position of the fluorine atom on the benzoxaborole ring can significantly influence its acidity and, by extension, its biological potency. Generally, the introduction of a fluorine substituent leads to a decrease in the pKa value, indicating an increase in acidity. researchgate.net This effect is consistent with the electron-withdrawing nature of fluorine. For example, a series of fluoro-substituted 7-(2-carboxyethyl)-1,3-dihydro-1-hydroxy-2,1-benzoxaboroles demonstrated excellent potencies against Plasmodium falciparum. researchgate.net

| Compound | Substitution Pattern | IC50 (µM) against P. falciparum 3D7 |

| 1 | 7-(2-carboxyethyl) | > 2.4 researchgate.net |

| 2 | 5-Fluoro-7-(2-carboxyethyl) | 0.209 researchgate.net |

| 3 | 6-Fluoro-7-(2-carboxyethyl) | 0.061 researchgate.net |

| 4 | 5,6-Difluoro-7-(2-carboxyethyl) | 0.026 researchgate.net |

This table illustrates the impact of fluorine substitution on the antimalarial activity of 7-(2-carboxyethyl)benzoxaborole derivatives.

The introduction of alkyl and aryl groups onto the phenyl ring of the benzoxaborole scaffold can significantly influence the compound's electronic and steric properties, thereby affecting its biological activity. The electronic impact of these substituents can be rationalized through their electron-donating or electron-withdrawing nature. A Hammett analysis of various substituted benzoxaboroles revealed a linear correlation between the substituent's electronic properties (σ values) and the pKa of the benzoxaborole. nih.gov Electron-withdrawing groups decrease the pKa (increase acidity), while electron-donating groups have the opposite effect. nih.gov This modulation of acidity directly impacts the compound's ability to interact with biological targets. nih.gov

Aryl substitutions, particularly aryloxy groups, have been investigated in the context of developing novel β-lactamase inhibitors. For instance, a series of 6-aryloxy benzoxaboroles were designed and synthesized, with some exhibiting potent inhibition of AmpC and CMY-2 β-lactamases in the low nanomolar range. researchgate.net The nature and substitution pattern of the appended aryl ring were found to be critical for potent activity.

| Compound | 6-Position Substituent | Kᵢ (nM) for AmpC P99 | Kᵢ (nM) for CMY-2 |

| 5 | -OPh | 110 | 130 |

| 6 | -O-(4-Cl-Ph) | 60 | 70 |

| 7 | -O-(4-CN-Ph) | 20 | 30 |

This table demonstrates the electronic effect of substituents on the appended aryl ring of 6-aryloxy benzoxaboroles on their inhibitory activity against β-lactamases.

Unlike benzoxaboroles, pyridoxaboroles are amphoteric compounds due to the presence of the basic nitrogen atom in the aromatic ring. nih.gov This can lead to the formation of zwitterionic species and influence the aggregation behavior of the molecules through the formation of N-B dative bonds. nih.gov These structural and electronic alterations can have a profound impact on how the molecule interacts with biological targets. While extensive SAR data on heteroatom-substituted phenyl moieties in the context of (3S)-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol is not widely available in the public domain, the principles derived from related systems like pyridoxaboroles suggest that such modifications can be a valuable strategy for modulating activity. nih.gov The introduction of a heteroatom can influence the Lewis acidity of the boron atom, solubility, and the potential for new interactions with the target protein. nih.gov

The stereochemistry at the C3 position of the benzoxaborole ring is a critical determinant of biological activity. The introduction of a chiral center at this position can lead to stereoselective interactions with biological targets. For many enzymes and receptors that are themselves chiral, different enantiomers of a chiral drug can exhibit significantly different binding affinities and biological responses.

In the context of developing benzoxaborole-based carbapenemase inhibitors, the synthesis of chiral 3-substituted benzoxaboroles has been a key focus. nih.gov An enantioselective Morita-Baylis-Hillman cascade reaction was developed to construct 3-(α-acrylic acid) benzoxaboroles. nih.gov When these enantiomers were tested against clinically relevant serine β-lactamases (SBLs), a clear stereochemical preference was observed. nih.gov

For instance, in the inhibition of KPC-2, a class A β-lactamase, the (S)-configured compounds were consistently more potent than their corresponding (R)-enantiomers. nih.gov This stereoselectivity highlights the importance of the three-dimensional arrangement of the substituent at the C3 position for optimal binding to the active site of the enzyme. nih.gov

| Compound Enantiomer | Kᵢ (µM) for KPC-2 |

| (S)-8 | 0.15 ± 0.01 nih.gov |

| (R)-8 | 1.1 ± 0.1 nih.gov |

| (S)-9 | 0.076 ± 0.005 nih.gov |

| (R)-9 | 0.28 ± 0.02 nih.gov |

| (S)-10 | 0.038 ± 0.003 nih.gov |

| (R)-10 | 0.14 ± 0.01 nih.gov |

This table illustrates the stereochemical influence at the C3 position on the inhibitory activity of benzoxaborole derivatives against KPC-2 β-lactamase.

The steric bulk of substituents at the C3 position also plays a significant role. Increasing the steric bulk at the 3-position, for example, by moving from a -CH₂- group to a -C(CH₃)₂- group, can lead to an increase in the pKa of the benzoxaborole. nih.gov This is likely due to the gem-dimethyl effect, which can alter the bond angle around the boron atom, making ionization less favorable. nih.gov This modulation of acidity can, in turn, affect the biological activity of the compound.

Modifications to the Boron Center and its Ligands

The boron atom is the cornerstone of the benzoxaborole pharmacophore, and its unique electronic properties are central to the biological activity of this class of compounds. The boron center in benzoxaboroles acts as a Lewis acid, capable of accepting a pair of electrons from a nucleophile. This Lewis acidity is fundamental to their mechanism of action, often involving the formation of a reversible covalent bond with biological targets. acs.org The five-membered heterocyclic ring in benzoxaboroles generates ring strain, which enhances the Lewis acidity of the boron atom compared to their acyclic phenylboronic acid counterparts. acs.org This increased acidity facilitates the interaction with biological nucleophiles, a key factor in their therapeutic efficacy.

Alterations to the immediate environment of the boron atom can significantly modulate its Lewis acidity and, consequently, the biological activity of the molecule. One notable modification involves the replacement of the methylene (B1212753) group adjacent to the boron atom with a dimethylsilyl group, leading to the formation of benzosiloxaboroles. researchgate.net This substitution results in an increased Lewis acidity of the boron center, which can be beneficial for biological activity. researchgate.net The synthesis of these silicon analogs also opens up new avenues for introducing diverse substitution patterns at the boracyclic scaffold. researchgate.net

Further modulation of the boron center's reactivity can be achieved through the introduction of "frustrated" benzoxaborole systems. In these analogs, the inherent propensity of the ortho-hydroxyalkyl side chain to cyclize with the boronic acid is sterically hindered, leading to a permanently open-form structure. ualberta.ca This modification exposes the boronic acid moiety, altering its interaction profile with the surrounding environment and potential biological targets. ualberta.ca

The nature of the ligands attached to the boron atom also plays a crucial role in the SAR of benzoxaboroles. The hydroxyl group on the boron atom is essential for the biological activity of many benzoxaboroles, as it is directly involved in the interaction with target enzymes. nih.gov For instance, in the inhibition of leucyl-tRNA synthetase (LeuRS), the boron atom of the benzoxaborole forms a stable adduct with the 2'- and 3'-hydroxyl groups of the terminal adenosine of tRNA within the enzyme's active site. nih.gov

The following table summarizes the impact of modifications to the boron center and its ligands on the properties of benzoxaboroles:

| Modification | Effect on Boron Center | Impact on Properties |

| Replacement of methylene with dimethylsilyl (Benzosiloxaborole) | Increased Lewis acidity | Enhanced biological activity, altered substitution patterns |

| Introduction of "Frustrated" Benzoxaborole System | Steric hindrance to cyclization, open-form structure | Modified interaction profile, altered reactivity |

| Alteration of Boron Ligands (e.g., hydroxyl group) | Direct involvement in target binding | Essential for biological activity in many cases |

Combinatorial and Diversity-Oriented Synthesis for SAR Library Generation

To systematically explore the SAR of this compound and its analogs, the generation of compound libraries with diverse structural modifications is essential. Combinatorial chemistry and diversity-oriented synthesis (DOS) are powerful strategies for the efficient creation of such libraries. nih.govscispace.com These approaches allow for the rapid synthesis of a large number of related compounds, enabling a comprehensive investigation of the chemical space around a core scaffold.

Combinatorial synthesis typically involves the systematic combination of a small number of building blocks to generate a large library of compounds with variations at specific positions. This strategy is particularly useful for optimizing activity around a known pharmacophore. For benzoxaboroles, combinatorial approaches can be employed to introduce a wide range of substituents on the aromatic ring, allowing for a detailed exploration of the effects of electronic and steric properties on biological activity. researchgate.net

Diversity-oriented synthesis, on the other hand, aims to create libraries of compounds with a high degree of structural and stereochemical diversity. cam.ac.uk This is achieved by employing synthetic pathways that can generate a variety of different molecular scaffolds from a common starting material. DOS is particularly valuable in the early stages of drug discovery, where the goal is to identify novel chemotypes with desirable biological activities. cam.ac.uk For the benzoxaborole scaffold, DOS strategies can be utilized to generate analogs with different ring sizes, altered substitution patterns, and diverse stereochemical arrangements, thereby expanding the explored chemical space beyond simple appendage diversity. researchgate.net

The generation of benzoxaborole libraries for SAR studies often involves multi-step synthetic sequences that are amenable to parallel synthesis techniques. These methods allow for the efficient production of a large number of analogs for biological screening. proquest.comnih.gov The insights gained from screening these libraries are invaluable for understanding the key structural features required for potent and selective biological activity.

Computational SAR Modeling and Quantitative Structure-Activity Relationships (QSAR)

Computational modeling plays an increasingly important role in modern drug discovery, providing valuable insights into the SAR of bioactive molecules and guiding the design of new compounds with improved properties. drugtargetreview.commdpi.comnih.gov For this compound and its analogs, computational approaches such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are instrumental in understanding their interactions with biological targets and predicting the activity of novel derivatives. nih.govrsc.org

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov In a typical QSAR study, a set of molecular descriptors, which quantify various physicochemical properties of the molecules, are correlated with their experimentally determined biological activities. plos.org The resulting QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates. jmchemsci.com For benzoxaborole derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to elucidate the structural requirements for potent biological activity. frontiersin.orgmdpi.comrsc.orgnih.gov These methods provide a three-dimensional representation of the regions around the molecule where steric, electrostatic, and other interactions are favorable or unfavorable for activity.

Molecular docking is another powerful computational tool used to predict the binding mode of a small molecule to its biological target. nih.gov By simulating the interaction between a benzoxaborole analog and its target enzyme, molecular docking can provide detailed information about the key interactions that stabilize the ligand-protein complex. This information is crucial for understanding the molecular basis of activity and for designing new analogs with enhanced binding affinity.

The integration of computational modeling with experimental synthesis and biological testing creates a synergistic workflow for the efficient exploration of the SAR of this compound and its analogs. Computational models can guide the design of new compounds, while experimental data can be used to refine and validate the models, leading to a more rational and efficient drug discovery process.

Elucidation of Molecular Mechanisms of Action and Biological Target Interactions of Benzoxaborole Derivatives

General Principles of Boron-Mediated Biological Interactions

The utility of boron-containing compounds in medicinal chemistry stems from the distinct electronic configuration of the boron atom, which allows for unique interactions with biological targets. drugbank.comnih.gov

A key feature of boron chemistry in a biological context is its ability to form reversible covalent bonds with nucleophiles. nih.gov Unlike typical covalent bonds formed by carbon, which are generally stable and effectively irreversible, the bonds formed by boron with biological nucleophiles, such as the oxygen and nitrogen atoms found in amino acid residues and nucleic acids, are dynamic. pfizerpro.com This reversibility is crucial for their mechanism of action, allowing for potent inhibition of target enzymes without forming a permanent, and potentially toxic, modification. nih.gov The boron atom in benzoxaboroles can readily interact with hydroxyl groups, particularly those in a cis-diol configuration, to form stable cyclic esters. patsnap.comnbinno.com This interaction is highly favorable and plays a central role in the molecular mechanism of action of many benzoxaborole drugs.

The boron atom in its neutral, trigonal planar (sp² hybridized) state possesses a vacant p-orbital, making it electron-deficient and a potent Lewis acid. nih.govox.ac.uk This Lewis acidity drives its interaction with electron-rich nucleophiles (Lewis bases) commonly found in biological systems. ox.ac.uk Upon interacting with a nucleophilic partner, the boron atom can transition from a trigonal sp² hybridization state to a tetrahedral sp³ hybridization state, forming a stable, yet reversible, adduct. acs.org The strength of this interaction, and thus the potency of the inhibitory effect, can be modulated by the substituents on the benzoxaborole ring system, which can influence the electrophilicity of the boron atom. pediatriconcall.com

Identified Molecular Targets and Mechanistic Pathways of Benzoxaboroles

The unique reactivity of the boron atom in benzoxaboroles has been successfully exploited to target specific enzymes essential for the survival of pathogenic organisms.

A primary and well-characterized molecular target of several antimicrobial benzoxaboroles is the family of aminoacyl-tRNA synthetases (aaRS). nih.gov These enzymes are fundamental to protein synthesis, catalyzing the attachment of the correct amino acid to its corresponding transfer RNA (tRNA) molecule. nih.gov Inhibition of aaRS leads to a cessation of protein synthesis and ultimately, cell death. wikipedia.org The specificity of benzoxaboroles for certain aaRS over their human counterparts is a key factor in their therapeutic utility.

Extensive research has demonstrated that certain benzoxaboroles, such as tavaborole (B1682936) (AN2690), are potent inhibitors of leucyl-tRNA synthetase (LeuRS). ox.ac.uknih.gov LeuRS is responsible for attaching the amino acid leucine (B10760876) to its cognate tRNA (tRNALeu). The inhibitory action of these benzoxaboroles is highly specific to the editing domain of the LeuRS enzyme. acs.org The editing site, also known as the proofreading site, is a crucial component of LeuRS that ensures the fidelity of protein synthesis by hydrolyzing incorrectly aminoacylated tRNAs.

The novel mechanism of LeuRS inhibition by benzoxaboroles involves the formation of a stable, covalent adduct with the terminal adenosine (B11128) of tRNALeu within the enzyme's editing site. acs.org The 3'-terminus of all tRNAs ends with the sequence CCA, with the amino acid being attached to the 2'- or 3'-hydroxyl group of the terminal adenosine (A76). This terminal ribose contains a cis-diol moiety (hydroxyl groups at the 2' and 3' positions) that serves as the key interaction point for the benzoxaborole.

The process begins with the tRNALeu molecule binding to the editing site of the LeuRS enzyme. The benzoxaborole then enters the active site, and its boron atom interacts with the cis-diols of the terminal adenosine of the tRNA. This results in the formation of a stable, cyclic boronate ester, effectively "trapping" the tRNA molecule in the editing site. nih.govacs.org This ternary complex of enzyme-tRNA-benzoxaborole prevents the catalytic cycle of the enzyme from proceeding, thereby halting protein synthesis. nih.gov This "tRNA-trapping" mechanism is a distinctive feature of this class of inhibitors. researchgate.net

Table 1: Key Interactions in the Mechanism of Benzoxaborole Inhibition of LeuRS

| Interacting Molecule | Role in Inhibition | Key Structural Feature |

| Benzoxaborole | Inhibitor | Lewis acidic boron atom |

| Leucyl-tRNA Synthetase (LeuRS) | Enzyme Target | Editing (proofreading) active site |

| tRNALeu | Substrate | cis-diol of the 3'-terminal adenosine (A76) |

Modulation of Carbonic Anhydrase (CA) Activity

The benzoxaborole scaffold has been identified as a valuable chemotype for the design of carbonic anhydrase (CA) inhibitors. nih.govacs.org CAs are a family of metalloenzymes that play a crucial role in regulating pH and are involved in numerous physiological processes. nih.gov The inhibitory action of benzoxaboroles is attributed to the boron atom's ability to bind to the zinc ion in the enzyme's active site. nih.gov While extensive research has been conducted on various substituted benzoxaboroles, demonstrating their potential as potent and selective CA inhibitors, specific data on the inhibitory profile of (3S)-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol is not extensively detailed in the current body of scientific literature. acs.org

Carbonic anhydrases are classified into several families, including α-, β-, and γ-CAs, which are found in different organisms and tissues. nih.govtubitak.gov.tr The α-CAs are the most studied in humans and include various isoforms (e.g., hCA I, II, IV, IX). acs.orgnih.govsemanticscholar.org Studies on other benzoxaborole derivatives have shown a range of inhibitory activities and selectivity profiles against these isoforms. For instance, 6-substituted triazolyl benzoxaboroles have demonstrated nanomolar inhibition constants (Ki) against isoforms like hCA II, VII, and IX. acs.org However, specific inhibition constants (Ki) or IC50 values for this compound against the different classes and isoforms of carbonic anhydrase are not available in the reviewed literature, precluding the creation of a detailed differential inhibition profile.

Interaction with Phosphodiesterase Type 4 (PDE4)

Phosphodiesterase 4 (PDE4) is an enzyme that degrades the second messenger cyclic AMP (cAMP), playing a significant role in inflammatory pathways. nih.govnih.gov Inhibition of PDE4 is a validated therapeutic strategy for inflammatory conditions. Notably, the benzoxaborole derivative Crisaborole (B606811) is an approved PDE4 inhibitor. nih.gov This indicates that the benzoxaborole scaffold can effectively interact with the PDE4 active site. However, specific studies detailing the direct interaction or inhibitory activity of this compound against any PDE4 isoform have not been identified in the reviewed scientific literature.

Inhibition of Viral Proteases (e.g., HCV NS3 Protease)

Research has shown that substitutions on the benzoxaborole ring can confer antiviral properties by inhibiting viral proteases essential for viral replication. A study investigating benzoxaborole derivatives against Dengue virus (DENV) and SARS-CoV-2 found that a 3-methyl substitution improved inhibitory activity. nih.gov Specifically, a 3-methyl substituted benzoxaborole derivative showed enhanced potency against the DENV NS2B/NS3 protease. nih.gov The same study also evaluated activity against the SARS-CoV-2 main protease (Mpro or 3CLpro), where some benzoxaborole derivatives exhibited single-digit micromolar IC50 values. nih.gov

While these findings suggest that the 3-methyl group is a favorable substitution for antiviral activity, the specific inhibitory data for the (3S) stereoisomer of 3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol (B3167562) against these proteases are not explicitly provided. Furthermore, no specific data was found regarding the inhibition of Hepatitis C Virus (HCV) NS3/4A protease by this particular compound. mcgill.canih.govnih.govdrugbank.com

Identification of Other Potential Enzyme and Receptor Targets

Beyond CAs, PDE4, and viral proteases, the benzoxaborole scaffold has been successfully utilized to target other enzymes. A prominent example is the bacterial enzyme leucyl-tRNA synthetase (LeuRS), which is essential for protein synthesis. The benzoxaborole-containing compound Epetraborole (GSK2251052) is a known inhibitor of LeuRS with an IC50 of 0.31 μM. medchemexpress.comnih.govnih.gov Epetraborole features a 3-aminomethylbenzoxaborole core, which is structurally related to this compound. This structural similarity suggests that LeuRS could be a potential target for this compound, although direct enzymatic assays would be required to confirm this hypothesis.

Insights from In Vitro Enzymatic and Cellular Assays

The biological activity of benzoxaborole derivatives is typically characterized through a combination of enzymatic and cell-based assays. For antiviral activity, in vitro enzymatic assays are used to determine the half-maximal inhibitory concentration (IC50) against purified viral proteases, such as the SARS-CoV-2 Mpro. nih.gov

Cellular assays are crucial for understanding a compound's efficacy in a biological context. For instance, the antiviral activity of benzoxaboroles against Dengue virus has been quantified using cell-based reporter gene assays in HeLa cells, which provide half-maximal effective concentration (EC50) values. One study found that the most active benzoxaborole derivative against DENV-2 protease had a submicromolar EC50 value of 0.54 μM in this cellular system. nih.gov These assays confirm that the compounds can penetrate cell membranes and inhibit viral replication within the host cell. The specific EC50 value for a 3-methyl substituted benzoxaborole against DENV-2 was not explicitly detailed in the primary literature reviewed.

Advanced Analytical and Spectroscopic Characterization Methodologies for Benzoxaboroles

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of benzoxaboroles. It provides detailed information about the molecular structure, purity, and dynamic processes in solution.

A combination of ¹H, ¹³C, and ¹¹B NMR experiments allows for the unambiguous structural confirmation of (3S)-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For this compound, the spectrum would exhibit characteristic signals for the aromatic protons on the benzene (B151609) ring, the methine proton at the C3 position, the diastereotopic protons of the C1 methylene (B1212753) group, and the methyl protons. The chemical shifts and coupling constants of these signals are used to confirm the substitution pattern and the stereochemistry of the molecule.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically distinct carbon environments. The spectrum for this compound would show signals corresponding to the aromatic carbons, the chiral C3 carbon bearing the methyl and hydroxyl groups, the C1 methylene carbon, and the methyl carbon. These data complement the ¹H NMR data for complete structural assignment.

¹¹B NMR Spectroscopy: As boron is a quadrupolar nucleus, ¹¹B NMR is particularly informative for studying benzoxaboroles. nih.gov It provides direct insight into the coordination state of the boron atom. acs.org For benzoxaboroles, the boron atom is typically in a trigonal planar (sp²) geometry, which gives a characteristic chemical shift in the ¹¹B NMR spectrum. acs.org Interaction with Lewis bases or changes in pH can lead to a tetrahedral (sp³) boron center, resulting in a distinct upfield shift. rsc.org This technique is crucial for confirming the integrity of the benzoxaborole ring and studying its electronic environment. nih.gov

Purity Assessment: Quantitative ¹H NMR (qHNMR) can be employed as a primary method for determining the purity of benzoxaborole samples. This technique offers an advantage over chromatographic methods as it is a universal detector and can quantify impurities, including residual solvents and water, without the need for specific chromophores. rsc.org

Table 1: Representative NMR Data for Benzoxaborole Scaffolds Note: Exact chemical shifts for this compound may vary based on solvent and experimental conditions. The data below is illustrative for the core structure.

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | Aromatic (Ar-H) | ~7.2-7.8 | Complex multiplet patterns depending on substitution. |

| ¹H | CH-O (C3-H) | ~5.0-5.5 | Signal multiplicity depends on coupling to adjacent protons. |

| ¹H | CH₃ (at C3) | ~1.3-1.6 | Typically a doublet, coupled to the C3-H proton. |

| ¹H | B-OH | Variable | Broad signal, position is concentration and solvent dependent; may exchange with D₂O. |

| ¹³C | Aromatic (Ar-C) | ~120-150 | Multiple signals corresponding to the benzene ring carbons. |

| ¹³C | CH-O (C3) | ~80-90 | Signal for the chiral carbon center. |

| ¹³C | CH₃ (at C3) | ~20-25 | Methyl carbon signal. |

| ¹¹B | Trigonal Boron (sp²) | ~27-33 | Characteristic for the benzoxaborole ring structure. acs.org |

Benzoxaboroles can exist in a dynamic equilibrium between the cyclic form (the benzoxaborole itself) and an open-chain tautomer (an ortho-substituted phenylboronic acid). nih.govnih.gov This ring-chain tautomerism is a crucial aspect of their chemistry and biological activity.

Dynamic NMR (DNMR) techniques, such as variable-temperature (VT) NMR, are powerful tools for studying these solution-state processes. nih.govnih.gov By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shape of signals corresponding to the atoms involved in the exchange process. bohrium.com

At low temperatures, the exchange between the open and closed forms may be slow on the NMR timescale, allowing for the observation of distinct signals for both species. As the temperature is increased, the rate of interconversion increases, leading to broadening of the signals. At the coalescence temperature, the separate signals merge into a single, broad peak. Further temperature increases result in a sharpening of this averaged signal, indicative of fast exchange. bohrium.com Analysis of these line-shape changes allows for the determination of the kinetic and thermodynamic parameters of the cyclization/ring-opening process, providing critical insights into the stability and reactivity of this compound in solution. nih.govnih.gov Studies have confirmed a strong preference for the closed, cyclic form for the five-membered benzoxaborole ring in aqueous environments. nih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is a fundamental technique for the characterization of benzoxaboroles, providing precise information on molecular weight and structural features.

High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the this compound molecule with high precision (typically to within 5 ppm). nih.govnih.gov This measurement allows for the unambiguous determination of its elemental formula (e.g., C₈H₉BO₂). By comparing the experimentally measured mass to the calculated mass for the proposed formula, HRMS provides definitive confirmation of the compound's chemical composition, distinguishing it from other potential isobaric species.

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by analyzing its fragmentation patterns. nationalmaglab.org In an MS/MS experiment, the protonated or deprotonated molecular ion of this compound is selected in the first stage of the mass spectrometer and then subjected to collision-induced dissociation (CID). unt.edu This process breaks the ion into smaller, characteristic fragment ions, which are then analyzed in the second stage of the mass spectrometer. nationalmaglab.org

The resulting fragmentation spectrum provides a "fingerprint" of the molecule's structure. nih.gov Plausible fragmentation pathways for a benzoxaborole would include the loss of water (H₂O), cleavage of the methyl group, and various cleavages of the benzoxaborole ring system. Analyzing these fragmentation patterns allows for the confirmation of the core structure and the connectivity of the substituents, providing an orthogonal method to NMR for structural verification.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. A single-crystal X-ray diffraction analysis of this compound would provide a wealth of structural information, including:

Bond Lengths and Angles: Precise measurement of all bond lengths and angles within the molecule, confirming the geometry of the benzoxaborole ring system.

Absolute Stereochemistry: Unambiguous determination of the (S) configuration at the C3 chiral center.

Conformation: The preferred conformation of the five-membered oxaborole ring.

Intermolecular Interactions: Detailed information on how the molecules pack in the crystal lattice. This includes identifying and characterizing intermolecular forces such as hydrogen bonding (e.g., between the B-OH group of one molecule and an oxygen atom of a neighboring molecule) and π-stacking interactions between the aromatic rings. researchgate.netnih.gov Many benzoxaborole structures are known to form hydrogen-bonded dimers in the solid state. acs.orgresearchgate.net

This detailed structural information is invaluable for understanding the molecule's physical properties and for rationalizing its interactions with biological targets. researchgate.net

Molecular and Crystal Structure Elucidation

The determination of the three-dimensional arrangement of atoms and bonds in this compound is achieved primarily through single-crystal X-ray crystallography. This powerful technique provides definitive information on the molecule's conformation, stereochemistry, bond lengths, and bond angles. For chiral benzoxaboroles, X-ray crystallography has been instrumental in determining the absolute stereochemistry, as demonstrated in the analysis of related compounds.

The molecular structure of benzoxaboroles is characterized by a five-membered heterocyclic ring containing a boron atom. This ring structure is generally stable, although it can exist in equilibrium with an open-chain boronic acid form in aqueous solutions. However, studies have confirmed a strong preference for the closed, cyclic form for the parent benzoxaborole and its close homologs at ambient temperatures in aqueous-organic solvents.

Below is a table summarizing typical crystal structure data for a representative benzoxaborole derivative, illustrating the type of information obtained from X-ray diffraction analysis.

| Parameter | Example Value (for a related benzoxaborole) | Reference |

| Crystal System | Monoclinic | |

| Space Group | P12/c1 | |

| a (Å) | 9.8981 | |

| b (Å) | 21.431 | |

| c (Å) | 11.576 | |

| β (°) | 106.849 | |

| Volume (ų) | 2350.2 |

This data is illustrative for a related heterocyclic compound and serves to exemplify the outputs of a crystallographic study.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Dimerization)

In the solid state, benzoxaboroles frequently engage in significant intermolecular interactions that dictate their crystal packing. The most prominent of these is the formation of dimers through hydrogen bonding. Similar to phenylboronic acids, most benzoxaboroles form dimeric structures stabilized by medium-strong intermolecular hydrogen bonds between the hydroxyl groups on the boron atoms of two adjacent molecules.

These hydrogen-bonding interactions are crucial as they influence the compound's physical properties and can affect its interactions with biological targets. The strength of these dimeric interactions has been estimated using computational methods like Density Functional Theory (DFT). The formation of these hydrogen-bonded dimers can lead to notable changes in the electron density distribution within the heterocyclic ring.

| Interaction Type | Description | Significance |

| Intermolecular Hydrogen Bonding | Occurs between the B-OH group of one molecule and the boronic oxygen of an adjacent molecule. | Leads to the formation of stable dimers in the solid state. |

| Dimerization | The association of two benzoxaborole molecules, primarily driven by a pair of hydrogen bonds. | Influences crystal packing, solubility, and other physicochemical properties. |

| Intramolecular Hydrogen Bonding | Can occur in substituted benzoxaboroles, affecting their vibrational properties and conformation. | Stabilizes the molecular structure and influences reactivity. |

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is a non-destructive method used to probe the vibrational modes of molecules. It provides a characteristic "fingerprint" that is invaluable for identifying functional groups and confirming the structure of benzoxaboroles.

Characterization of Functional Groups and Bond Vibrations

The IR spectra of benzoxaboroles exhibit several characteristic absorption bands that correspond to the vibrations of specific bonds within the molecule. Analysis of these bands allows for the confirmation of key functional groups. For instance, a well-isolated and intense band corresponding to the B-OH group stretching vibration is consistently observed in the IR spectra of various benzoxaboroles, making it a signature peak for this class of compounds. DFT calculations are often used in conjunction with experimental spectra to aid in the precise assignment of vibrational modes.

The table below lists key vibrational frequencies observed in the IR spectra of benzoxaboroles and their assignments.

| Wavenumber Range (cm⁻¹) | Vibrational Mode Assignment | Intensity | Reference |

| 1446–1414 | B-OH stretching | Intense | |

| ~1400 | B-O stretching (in-ring) | Strong | |

| ~1000 | C-O stretching (in-ring) | Strong |

Chromatographic and Separation Techniques

Chromatographic methods are essential for the purification, separation, and analysis of this compound, ensuring its chemical purity and correct stereochemical composition.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical compounds. In the context of this compound, HPLC is used to separate the target compound from any starting materials, by-products, or degradation products. The purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.

Furthermore, HPLC is critical for determining the enantiomeric excess (e.e.), which measures the optical purity of a chiral substance. For benzoxaboroles, this is often accomplished using a chiral stationary phase that can differentiate between the two enantiomers. The enantiomeric excess is calculated from the relative peak areas of the (S) and (R) enantiomers.

Chiral Chromatography for Enantiomer Separation and Analysis

The separation of enantiomers is a crucial step in the synthesis and quality control of single-enantiomer drugs like this compound. Chiral chromatography, particularly chiral HPLC, is the predominant method for both analytical-scale determination of enantiomeric purity and preparative-scale separation of enantiomers.

This technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers. This differential interaction causes one enantiomer to be retained on the column longer than the other, resulting in their separation. Various types of CSPs are available, and method development involves optimizing the mobile phase composition and other chromatographic parameters to achieve baseline separation of the enantiomers.

The following table outlines a typical set of parameters for a chiral HPLC method used for the analysis of chiral compounds.

| Parameter | Typical Setting | Purpose |

| Column | Chiral Stationary Phase (e.g., Ultron ES-OVM, polysaccharide-based columns) | Provides a chiral environment for differential interaction with enantiomers. |

| Mobile Phase | A mixture of solvents (e.g., n-hexane/isopropanol or acetonitrile/water). | Elutes the compounds from the column; composition is optimized for resolution. |

| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of the mobile phase and affects analysis time and resolution. |

| Detection | UV detector (e.g., at 220 nm) | Detects the compounds as they elute from the column, allowing for quantification. |

| Column Temp. | Controlled (e.g., 30 °C) | Temperature can influence the interactions between the analytes and the stationary phase. |

Emerging Research Applications and Future Perspectives of Benzoxaborole Derivatives

Benzoxaboroles in Molecular Recognition and Supramolecular Chemistry

The structure of benzoxaboroles, featuring a vacant p-orbital on the boron atom, makes them effective Lewis acids and enables them to interact specifically with nucleophilic functional groups, most notably diols. acs.orgmit.edu This reactivity is the foundation of their use in molecular recognition and the construction of complex supramolecular assemblies. researchgate.net

A defining feature of benzoxaboroles is their enhanced affinity for 1,2- and 1,3-diols, such as those found in carbohydrates, compared to their acyclic boronic acid counterparts. nih.govbath.ac.uk This heightened reactivity allows them to form stable, cyclic boronic esters with sugars and glycosides under neutral, physiological pH conditions. acs.orgresearchgate.net The five-membered oxaborole ring induces strain that is relieved upon binding to a diol, making the complexation more favorable. acs.org

Research has demonstrated that the binding is selective, with a preference for specific diol configurations. For instance, studies with hexopyranosides show a stronger affinity for cis-3,4-diols, like those in galactopyranosides, over the 4,6-diol unit found in glucopyranosides. acs.org This inherent selectivity has been harnessed to develop receptors for biologically significant molecules, including tumor-associated antigens. The ability of benzoxaboroles to interact with the diol units within hyaluronic acid has also been explored, leading to the development of self-crosslinking smart hydrogels. acs.org

The specific and reversible nature of the boron-diol interaction has been widely exploited in the development of biosensors for carbohydrates. bath.ac.uknih.gov Benzoxaborole-functionalized materials have been incorporated into various sensing platforms, including optical and electrochemical sensors. bath.ac.uk

A common strategy is the indicator displacement assay (IDA), where a benzoxaborole receptor is pre-complexed with a reporter dye, such as Alizarin Red S (ARS). acs.orgnih.gov When a target analyte with a higher affinity for the benzoxaborole—like a monosaccharide—is introduced, it displaces the dye, causing a measurable change in color or fluorescence. nih.govnih.gov This principle has been applied to benzoxaborole-functionalized hydrogels for the visual detection of sugars. acs.orgnih.gov Such technologies are particularly relevant for monitoring glucose levels, which is crucial in the management of diabetes. bath.ac.uk The enhanced binding affinity of benzoxaboroles makes these sensors more effective under physiological conditions. nih.gov

Integration of Benzoxaboroles as Building Blocks in Organic Synthesis

Beyond their applications in sensing and therapeutics, benzoxaboroles are versatile building blocks in organic synthesis. acs.orgresearchgate.net Their stability and predictable reactivity make them valuable intermediates for constructing more complex molecules. mit.edu They can tolerate a variety of reaction conditions, allowing for their incorporation into multi-step synthetic pathways. sciengine.com

A key application is their use as coupling partners in transition metal-catalyzed reactions, such as the Suzuki-Miyaura cross-coupling. sciengine.com This reaction allows for the formation of carbon-carbon bonds, enabling the synthesis of complex ortho-substituted benzyl (B1604629) alcohols. A notable example of their utility was demonstrated in the total synthesis of the complex glycopeptide antibiotic vancomycin. sciengine.com The unique reactivity of the benzoxaborole moiety provides chemists with a powerful tool for creating intricate molecular architectures that would be challenging to produce via other methods. researchgate.net

Exploration of Broad-Spectrum Biological Activities

Benzoxaborole derivatives have emerged as a promising class of antimicrobial agents due to their broad spectrum of activity and novel mechanisms of action. nih.govresearchgate.net The electrophilic nature of the boron atom allows these compounds to interact with and inhibit essential microbial enzymes through the formation of reversible covalent bonds. researchgate.net

The antibacterial potential of benzoxaboroles is a subject of intensive research, with derivatives showing activity against both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov One of the most well-characterized mechanisms of action is the inhibition of leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis. acs.orgnih.gov By forming a stable adduct with the terminal adenosine (B11128) of tRNA in the enzyme's editing site, the benzoxaborole traps the tRNA, thereby halting protein production. nih.gov

Other bacterial targets have also been identified. One benzoxaborole compound, AN11527, was found to be active against Escherichia coli by inhibiting the enoyl acyl carrier protein FabI, an enzyme crucial for fatty acid biosynthesis. asm.orgnih.gov The interaction with FabI was shown to be dependent on the presence of the cofactor NAD+. asm.org Furthermore, certain benzoxaborole derivatives act as potent inhibitors of β-lactamase enzymes, which are responsible for widespread antibiotic resistance. acs.orgresearchgate.net By neutralizing these enzymes, benzoxaboroles can restore the efficacy of β-lactam antibiotics like ceftazidime. acs.org

Researchers have also created hybrid antibiotics by conjugating benzoxaboroles with known drugs like vancomycin, eremomycin, and azithromycin. nih.govovid.com These conjugates often exhibit enhanced activity against drug-resistant strains, including vancomycin-resistant enterococci (VRE) and methicillin-resistant Staphylococcus aureus (MRSA). ovid.comnih.gov

| Compound / Conjugate | Target Organism | Activity (MIC in µg/mL) |

|---|---|---|

| Vancomycin-Benzoxaborole Conjugate (111) | Vancomycin-susceptible Staphylococcus and Enterococcus strains | 0.25–2 |

| Teicoplanin Aglycone-Benzoxaborole Conjugates (120-122) | Vancomycin-resistant Enterococcus strains | 4–16 |

| Benzosiloxaborole Derivative (23) | Clinical MRSA strains | 1.56–3.12 |

| Nitrophenylsulfonamide-Benzoxaborole (PT638) | MRSA | 0.4 |

| Benzoxaborole (AN3365/GSK2251052) | E. coli and Pseudomonas aeruginosa | 0.5–4 |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a bacterium.

The antifungal properties of benzoxaboroles are well-established, with the derivative tavaborole (B1682936) (AN2690) approved for clinical use. nih.govrsc.org The primary antifungal mechanism of action is the inhibition of fungal leucyl-tRNA synthetase (LeuRS) through a process known as the oxaborole tRNA trapping (OBORT) mechanism. nih.govresearchgate.net This involves the formation of a stable spiroboronate adduct with the 3'-terminal adenosine of tRNALeu within the enzyme's editing site, which blocks the catalytic cycle and halts protein synthesis. acs.org This mechanism is highly selective for the fungal enzyme over its human counterpart. researchgate.net

Beyond LeuRS, other fungal targets have been explored. A series of 6-substituted benzoxaboroles were found to be potent inhibitors of β-carbonic anhydrases in pathogenic fungi such as Cryptococcus neoformans and Candida glabrata, presenting a novel mechanism for antifungal action. nih.gov Structure-activity relationship (SAR) studies have shown that the antifungal potency can be significantly influenced by substituents on the benzoxaborole ring. For example, the presence of a fluorine atom at the 5-position, as seen in tavaborole, generally increases activity. nih.gov Conversely, adding an amino substituent at the 3-position has been shown to decrease activity against Candida albicans. nih.gov

Recent research has also focused on developing benzoxaborole-containing derivatives for agricultural applications, with compounds showing excellent activity against plant pathogenic fungi like Mycosphaerella fijiensis and Botrytis cinerea. acs.orgnih.gov

| Compound | Target Organism | Activity (MIC or EC₅₀ in µg/mL) |

|---|---|---|

| Tavaborole (AN2690) | Trichophyton rubrum | MIC⁹⁰: 0.25 |

| AN2718 | Trichophyton rubrum & T. mentagrophytes | MIC⁹⁰: 0.5 |

| Unsubstituted Benzoxaborole (6) | Candida albicans | MIC: 8 |

| Streptochlorin-Benzoxaborole Derivative (4i) | Gibberella zeae | EC₅₀: 0.2983 |

| Streptochlorin-Benzoxaborole Derivative (5f) | Rhizoctorzia solani | EC₅₀: 0.2657 |

| 3-Substituted-2(5H)-oxaborole | Saccharomyces cerevisiae | MIC: 5.20 |

| 3-Substituted-2(5H)-oxaborole | Penicillium chrysogenum | MIC: 6.25 |

MIC (Minimum Inhibitory Concentration) is the lowest concentration to inhibit growth. EC₅₀ (Half-maximal effective concentration) is the concentration that gives a half-maximal response. MIC⁹⁰ is the concentration at which 90% of isolates are inhibited.

Investigations as Antiviral Compounds

The benzoxaborole scaffold has emerged as a promising framework for the development of novel antiviral agents. researchgate.net A primary strategy has been the targeting of viral proteases, which are crucial enzymes for viral replication. Boronic acid and benzoxaborole derivatives have been investigated as inhibitors of proteases from several viruses, including Dengue virus (DENV), West Nile virus (WNV), Zika virus (ZIKV), and Hepatitis C virus (HCV). nih.gov

Recent research has focused on identifying benzoxaborole inhibitors against the main protease (Mpro) of SARS-CoV-2, the virus responsible for the COVID-19 pandemic. In one study, a library of benzoxaborole derivatives was synthesized and screened for activity against both SARS-CoV-2 Mpro and DENV protease. Several compounds, particularly those featuring a meta-benzyloxybenzoic acid moiety, demonstrated potent inhibitory activity against both enzymes with IC50 values in the low micromolar range. nih.gov The majority of these tested benzoxaboroles showed low cytotoxicity, indicating a favorable selectivity index. nih.gov This line of research suggests that the benzoxaborole class, through its ability to interact with key enzymatic targets, may contribute to the development of broad-spectrum antiviral agents. researchgate.netnih.gov

| Compound Type | Viral Target | Key Research Findings | Reference |

|---|---|---|---|

| 3-Methoxybenzoic acid derivative with benzyl residue | SARS-CoV-2 Mpro | Potent inhibition with an IC50 value of 6.2 μM. | nih.gov |

| 3-Methoxybenzoic acid derivative | DENV-2 Protease | Inhibitory activity with an IC50 value of 6.4 μM in a cellular assay. | nih.gov |

| General Benzoxaboroles | Viral Proteases, LeuRS | Identified as a versatile class of drugs with potential to target various viral enzymes. | researchgate.net |

Studies on Antiparasitic Activities (e.g., Antimalarial, Antitrypanosomal)

Benzoxaboroles have demonstrated significant potential as a new class of antiparasitic drugs, effective against a wide range of protozoan infections. nih.gov The introduction of boron into the heterocyclic scaffold has enabled the exploration of new chemical space, leading to potent compounds targeting morbidities caused by protozoa, fungi, and worms. nih.gov

A common mechanism of action for the antiparasitic effects of benzoxaboroles is the inhibition of leucyl-tRNA synthetase (LeuRS), an enzyme essential for protein synthesis. researchgate.net Another key target identified in parasites is the cleavage and polyadenylation specificity factor subunit 3 (CPSF3), an endonuclease. researchgate.net

Notable examples from this class include Acoziborole , which has shown remarkable efficacy in clinical trials for treating African trypanosomiasis (sleeping sickness), demonstrating a cure with a single oral dose. nih.gov Other research has identified novel benzoxaborole-based agents with potent antitrypanosomal activity, with in vitro IC50 values as low as 0.02 μg/mL. nih.gov Furthermore, a 6-carboxamide benzoxaborole, AN7973 , was identified as a promising drug candidate for treating cryptosporidiosis, a major cause of diarrheal disease, showing efficacy in multiple animal models. researchgate.net While some benzoxaboroles have been found to be ineffective against certain parasites like Theileria parva, their broad success against other pathogens underscores the scaffold's importance in antiparasitic drug discovery. ed.ac.uk

| Compound | Parasite Target | Proposed Mechanism/Target | Reference |

|---|---|---|---|

| Acoziborole (SCYX-7158) | Trypanosoma brucei | Inhibition of protein synthesis (e.g., LeuRS) | researchgate.netnih.gov |

| AN7973 | Cryptosporidium parvum/hominis | Inhibition of intracellular parasite development | researchgate.net |

| Benzoxaborole with sulfonamide linker | Trypanosoma brucei | Potent in vitro activity (IC50 = 0.02 μg/mL) | nih.gov |

Research into Anti-inflammatory Mechanisms and Applications

Benzoxaboroles are well-established as a class of anti-inflammatory agents, exemplified by the FDA-approved drug Crisaborole (B606811) for atopic dermatitis. nih.govacs.org The primary mechanism for many of these compounds is the inhibition of phosphodiesterase 4 (PDE4), an enzyme that plays a critical role in the inflammatory cascade. acs.org By inhibiting PDE4, benzoxaboroles can increase intracellular levels of cyclic AMP (cAMP), which in turn downregulates the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (IL-1β, IL-6). acs.org

Research has identified numerous 5- and 6-substituted benzoxaborole derivatives as potent PDE4 inhibitors, with IC50 values in the nanomolar range. acs.org Interestingly, some benzoxaboroles have been found to inhibit the release of pro-inflammatory cytokines through mechanisms that are independent of PDE4, suggesting that the scaffold can interact with multiple targets within the inflammatory pathway. This versatility makes benzoxaboroles an attractive platform for developing new anti-inflammatory therapies with potentially novel modes of action. acs.org

Development of Anticancer Agents with Novel Targets

The application of benzoxaboroles has been extended into the field of experimental oncology, where derivatives have shown significant potential as antiproliferative agents. nih.gov Studies have demonstrated that certain benzoxaborole compounds can induce cell cycle arrest, typically in the G2/M phase, and trigger apoptosis (programmed cell death) in various cancer cell lines, including ovarian, breast, and lung cancer. nih.gov

A key area of innovation is the development of benzoxaboroles that target novel cancer-related enzymes. One such target is carbonic anhydrase (CA), particularly the tumor-associated isoform hCA IX, which is involved in regulating pH in the tumor microenvironment and promoting cancer cell survival and metastasis. acs.org Researchers have designed and synthesized 6-substituted triazolyl benzoxaboroles that act as highly potent and selective inhibitors of hCA IX, with inhibition constants below 30 nM. acs.org This work identifies a promising new lead structure for the development of anticancer agents with a targeted mechanism of action. acs.org Other research has explored hybrid molecules, such as chalcone-benzoxaborole derivatives, which have shown potent activity against human cancer cell lines with low toxicity to normal cells. nih.gov

| Compound Type | Cancer Cell Line | Mechanism/Target | Reference |

|---|---|---|---|

| 3-Morpholino-5-fluorobenzoxaborole | A2780 (Ovarian) | Induces G2/M cell cycle arrest and apoptosis. | nih.gov |

| Chalcone-benzoxaborole hybrid (4-fluoro) | SKOV3 (Ovarian) | Antiproliferative activity with an IC50 of 1.4 μM. | nih.gov |

| 6-(1H-1,2,3-triazol-1-yl)benzoxaborole derivative | Not specified (enzyme inhibition) | Selective inhibition of tumor-associated carbonic anhydrase IX. | acs.org |

Innovations in Boron Medicinal Chemistry

Design and Synthesis of Heteroelement Analogues of Benzoxaboroles

A significant area of innovation in boron chemistry involves the synthesis of heteroelement analogues of benzoxaboroles. This strategy consists of replacing one of the carbon atoms in the boracycle or the fused benzene (B151609) ring with a different element, such as another boron atom, silicon, nitrogen, or phosphorus. nih.govencyclopedia.pub This substitution can significantly alter the structural, electronic, and physicochemical properties of the molecule, including its Lewis acidity, lipophilicity, and stability, offering opportunities to fine-tune the compound for specific biological applications. nih.govnih.gov

Examples of these novel architectures include:

Benzoxadiboroles : These analogues feature a B-O-B linkage in the five-membered ring, created by formally substituting the C3 carbon atom with a boron atom. encyclopedia.pub

Benzosiloxaboroles : In these compounds, the C3 carbon is replaced by a silicon atom, forming a B-O-Si linkage. These are considered close analogues to benzoxaboroles due to the comparable stability of the five-membered ring. nih.gov

Aza Analogues (e.g., Pyridoxaboroles) : These are created by replacing a CH group in the fused benzene ring with a nitrogen atom, which gives rise to a pyridoxaborole core. This modification can alter the molecule's hydrogen bonding capacity and solubility. nih.gov

The synthesis of these analogues often involves multi-step procedures, starting with appropriately substituted aromatic precursors, followed by metal-halogen exchange reactions, quenching with boron sources, and subsequent cyclization. nih.gov

Application of Advanced Synthetic Strategies for Complex Benzoxaborole Architectures

The growing importance of benzoxaboroles in medicinal chemistry has spurred the development of advanced and modular synthetic strategies to create complex derivatives with high efficiency and diversity. These methods facilitate the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

One such strategy is the use of copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC) , a "click chemistry" reaction. This versatile tool allows for the efficient creation of 1,4-disubstituted-1,2,3-triazoles, which can act as stable linkers between a benzoxaborole core and various functional groups or molecular fragments. This approach has been successfully used to prepare libraries of 6-substituted triazolyl benzoxaboroles for screening as enzyme inhibitors. acs.org

Other advanced methods focus on building the core benzoxaborole ring system itself or on elaborating its structure. Multi-step synthetic routes have been developed to introduce a wide variety of linkage groups (e.g., amides, sulfonamides, ethers, thioethers) at different positions on the benzoxaborole scaffold. nih.gov These syntheses often start from substituted bromophenols or other readily available materials and involve key steps such as protection of functional groups, boronic ester formation via lithiation and quenching, and final deprotection/cyclization to yield the desired complex benzoxaborole architecture. nih.gov

Challenges and Future Directions in Benzoxaborole-Based Academic Research

The development of benzoxaborole-based therapeutics is a dynamic field, with ongoing research focused on overcoming existing challenges and exploring new applications. A primary focus of academic research is the synthesis of novel benzoxaborole derivatives with enhanced efficacy and specificity.